molecular formula C11H10FNO2 B1492354 Ethyl 3-(4-amino-3-fluorophenyl)prop-2-ynoate CAS No. 2098045-22-6

Ethyl 3-(4-amino-3-fluorophenyl)prop-2-ynoate

Cat. No.: B1492354
CAS No.: 2098045-22-6
M. Wt: 207.2 g/mol
InChI Key: CWGKBQJDFOBQEK-UHFFFAOYSA-N
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Description

Ethyl 3-(4-amino-3-fluorophenyl)prop-2-ynoate is a chemical compound characterized by its unique structure, which includes an ethyl group, a prop-2-ynoate moiety, and a fluorophenyl group with an amino substituent

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-amino-3-fluorobenzaldehyde as the starting material.

  • Reaction Steps: The process involves a series of reactions, including the formation of an intermediate compound through a Knoevenagel condensation reaction, followed by esterification.

  • Reaction Conditions: The reactions are usually carried out under mild conditions, often at room temperature, with the use of catalysts such as piperidine or triethylamine.

Industrial Production Methods:

  • Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

  • Purification: The compound is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Substitution reactions can occur at the fluorine or amino groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidation can yield compounds such as Ethyl 3-(4-amino-3-fluorophenyl)prop-2-ynoic acid.

  • Reduction Products: Reduction can produce Ethyl 3-(4-amino-3-fluorophenyl)prop-2-ynylamine.

  • Substitution Products: Substitution reactions can lead to a variety of derivatives, including those with different functional groups.

Scientific Research Applications

Ethyl 3-(4-amino-3-fluorophenyl)prop-2-ynoate has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in biological studies to investigate the effects of fluorinated compounds on biological systems.

  • Industry: The compound is utilized in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Ethyl 3-(4-amino-3-fluorophenyl)prop-2-ynoate is compared with similar compounds to highlight its uniqueness:

  • Similar Compounds: Ethyl 2-(4-amino-3-fluorophenyl)propanoate, Ethyl 3-(4-amino-3-fluorophenyl)propionate

  • Uniqueness: The presence of the prop-2-ynoate group distinguishes this compound from other similar compounds, providing unique chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(4-amino-3-fluorophenyl)prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-2-15-11(14)6-4-8-3-5-10(13)9(12)7-8/h3,5,7H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGKBQJDFOBQEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC1=CC(=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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